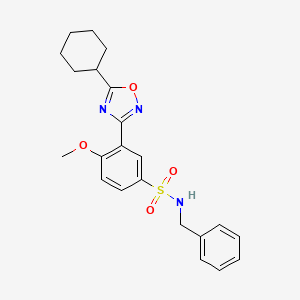
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CQMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CQMA is a small molecule that can be synthesized in the laboratory and has been found to exhibit interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by interacting with specific cellular targets. For example, this compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. This compound has also been shown to modulate the activity of certain signaling pathways that are involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins. This compound has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. In addition, this compound has been shown to modulate the activity of certain neurotransmitters that are involved in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for lab experiments. Firstly, this compound can be synthesized in the laboratory with high purity and yield. This allows researchers to obtain large quantities of this compound for their experiments. Secondly, this compound has been found to exhibit interesting biochemical and physiological effects, making it a potential candidate for various scientific research applications. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific cellular pathways.
Future Directions
There are several future directions for the scientific research on N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide. Firstly, further studies are needed to elucidate the mechanism of action of this compound. This will allow researchers to design experiments that target specific cellular pathways. Secondly, more studies are needed to investigate the potential applications of this compound in other fields of scientific research, such as neurobiology and immunology. Finally, the development of this compound derivatives may lead to the discovery of more potent and selective compounds that exhibit interesting biological effects.
Synthesis Methods
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction with cyclohexylamine to form the intermediate product. The intermediate product is then reacted with 2-hydroxy-8-methylquinoline and formaldehyde to form the final product, this compound. The synthesis method of this compound has been optimized to yield high purity and yield.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been found to exhibit potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer activity. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been investigated for its potential as a diagnostic tool for Alzheimer's disease.
Properties
IUPAC Name |
N-cyclohexyl-4-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-17-7-6-8-19-15-20(24(28)26-23(17)19)16-27(21-9-4-3-5-10-21)25(29)18-11-13-22(30-2)14-12-18/h6-8,11-15,21H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORVXPFIGSFCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(ethylsulfamoyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B7707897.png)
![4-[(E)-[({[4-(ethoxycarbonyl)phenyl]carbamoyl}formamido)imino]methyl]benzoic acid](/img/structure/B7707902.png)






![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-chlorophenyl)acetamide](/img/structure/B7707952.png)

![N-(2,4-difluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707967.png)


